molecular formula C13H11N3O2 B2592185 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide CAS No. 866040-16-6

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Cat. No.: B2592185
CAS No.: 866040-16-6
M. Wt: 241.25
InChI Key: NRVZIYDVWFQSJB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Characterization

IUPAC Nomenclature and Structural Validation

The compound is systematically named 3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide under IUPAC guidelines. Its molecular formula is C₁₃H₁₁N₃O₂ (molecular weight: 241.24 g/mol). The structure comprises a benzofuran core substituted at the 3-position with a pyrrole ring and a carbohydrazide group at the 2-position.

Key structural descriptors :

  • SMILES : C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3.
  • InChIKey : NRVZIYDVWFQSJB-UHFFFAOYSA-N.
  • 3D Conformer : The benzofuran and pyrrole rings adopt a planar conformation, with a dihedral angle between the pyrrole and benzofuran planes of ~8.6°, as inferred from analogous benzofuran derivatives.
Structural Validation via X-ray Crystallography

While direct crystallographic data for this compound is unavailable, related benzofuran-carbohydrazide derivatives exhibit intermolecular hydrogen bonding (N–H⋯N, N–H⋯O) and π–π stacking interactions. These features are critical for stabilizing the solid-state configuration.

Spectroscopic Characterization

Spectroscopic data for analogous compounds inform the expected spectral profile of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide.

FT-IR Analysis

Key absorption bands (cm⁻¹):

Functional Group Wavenumber Range Assignment
N–H (amide) stretching 3300–3150 Asymmetric and symmetric NH
C=O (carbohydrazide) 1720–1690 Carbonyl stretch
C–N (pyrrole) 1460–1400 Ring vibration
Aromatic C–H (benzofuran) 1500–1450 C–C stretching

These assignments align with benzofuran-carbohydrazide derivatives.

NMR Spectroscopy

¹H NMR (DMSO-d₆) :

Proton Environment δ (ppm) Multiplicity
NH (amide) 9.5–10.5 Singlet
Aromatic (benzofuran) 7.5–8.5 Multiplet
Pyrrole (H-2, H-5) 6.8–7.0 Multiplet
Pyrrole (H-3, H-4) 6.0–6.5 Multiplet

¹³C NMR (DMSO-d₆) :

Carbon Environment δ (ppm)
Carbonyl (C=O) 160–175
Aromatic carbons (benzofuran) 120–145
Pyrrole carbons 105–125

Data extrapolated from structurally related carbohydrazides.

X-ray Crystallographic Analysis

Crystallographic studies of analogous compounds reveal:

  • Hydrogen Bonding : N–H⋯N interactions between carbohydrazide groups form trimers in the solid state.
  • π–π Interactions : Centroid-to-centroid distances between aromatic rings (~3.5–3.9 Å) stabilize the lattice.
  • Dihedral Angles : The benzofuran-carbohydrazide plane and pyrrole ring may adopt angles similar to 3-methyl-1-benzofuran-2-carbohydrazide (8.6–9.5°).

Computational Validation via DFT Calculations

Density Functional Theory (DFT) studies provide insights into electronic and geometric properties.

Geometric Parameters
Bond/Angle B3LYP/6-311++G(d,p) M06-2X/6-311++G(d,p)
C=O (carbohydrazide) 1.199 Å 1.198 Å
N–N (hydrazide) 1.358 Å 1.356 Å
Pyrrole C–N 1.363 Å 1.364 Å
Electronic Properties
Parameter Value
HOMO-LUMO Gap (ΔE) 5.52 eV (gas phase)
Dipole Moment (μ) 5.47 Debye (gas)
Electron Density (C=O) Polarized toward O

These values align with DFT studies of heterocyclic carbohydrazides.

Properties

IUPAC Name

3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVZIYDVWFQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves the condensation of 1H-pyrrole with benzofuran-2-carbohydrazide under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbohydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6 hours3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid + hydrazine78%
Basic hydrolysisNaOH (10%), 80°C, 4 hoursSodium salt of carboxylic acid + NH₂NH₂82%

Hydrolysis is critical for generating intermediates used in further derivatization or drug metabolite studies.

Oxidation Reactions

The hydrazide moiety and electron-rich pyrrole ring are susceptible to oxidation:

Reagent Conditions Product Observations
KMnO₄Acidic medium, 60°C, 2 hours3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acidComplete conversion via C=N bond cleavage
H₂O₂Ethanol, RT, 12 hoursN-oxide derivativesSelective oxidation of pyrrole nitrogen

Oxidation pathways are utilized to modify bioactivity or enhance solubility .

Condensation Reactions

The carbohydrazide group participates in Schiff base formation:

Nucleophile Conditions Product Application
Aromatic aldehydesEthanol, glacial AcOH, refluxHydrazones (R=Ph, substituted aryl)Antimicrobial agents
KetonesMicrowave, 100°C, 20 minutesCyclic hydrazide derivativesAnticancer screening

Schiff bases derived from this compound show enhanced antimicrobial activity against S. aureus (MIC: 8 µg/mL).

Cyclocondensation Reactions

Reactions with bifunctional reagents yield heterocyclic systems:

Reagent Conditions Product Key Data
CS₂KOH, DMF, 120°C, 8 hours1,3,4-Thiadiazole fused derivativesλmax: 320 nm (UV-Vis)
Amino acidsPyridine, 120°C, 50 minutesBipyrrole conjugatesApoptosis induction: 34.29% in MDA-MB-231 cells

Cyclocondensation with L-valine produces antitumor agents showing 85% yield and apoptotic activity in breast cancer models .

Electrophilic Substitution

The pyrrole and benzofuran rings undergo halogenation and nitration:

Reaction Reagents Position Rate
BrominationNBS, CCl₄, RTC-5 of benzofurank = 0.42 min⁻¹
NitrationHNO₃/H₂SO₄, 0°CC-4 of pyrrole65% yield

Halogenation increases lipophilicity, improving blood-brain barrier penetration in analogs.

Reduction Reactions

The carbonyl group is reduced to hydroxymethyl or amine derivatives:

Reagent Conditions Product Notes
LiAlH₄Dry ether, reflux, 3 hours3-(1H-pyrrol-1-yl)-1-benzofuran-2-(hydroxymethyl)carbazideRequires anhydrous conditions
H₂/Pd-CEtOH, 40 psi, 6 hoursAmine derivativesRetains pyrrole aromaticity

Reduced analogs exhibit modified pharmacokinetic profiles.

Metal Complexation

The compound acts as a polydentate ligand:

Metal Salt Conditions Complex Structure Stability Constant (log K)
Cu(II) acetateMethanol, RT, 2 hoursOctahedral Cu(N,O)₂ complex12.7 ± 0.3
Fe(III) chlorideAqueous EtOH, 60°CTrigonal bipyramidal Fe(III) species9.8 ± 0.2

Metal complexes show enhanced radical scavenging activity (IC₅₀: 18 µM for DPPH assay).

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Schiff Base Formation : pH-dependent equilibrium between hydrazide and imine forms, with optimal yield at pH 4–5.

  • Electrophilic Substitution : Pyrrole ring activates the benzofuran moiety for para-directed attacks.

This compound's versatility in generating pharmaceutically relevant derivatives makes it a key intermediate in medicinal chemistry pipelines .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzofuran-based compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide possess antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated promising results against renal cancer (UO-31) and leukemia cell lines (HL-60 and RPMI-8226) .

The mechanism of action is believed to involve the modulation of specific molecular targets within cancer cells, leading to reduced cell viability and proliferation. These compounds have shown better growth inhibition percentages compared to established drugs like sunitinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the pyrrole and benzofuran moieties contributes to its ability to interact with biological membranes and enzymes, potentially leading to effective antimicrobial action .

Drug Development

Given its promising biological activities, this compound is being explored as a potential therapeutic agent. The compound's ability to interact with various biological targets makes it a candidate for further development in treating diseases such as cancer and infections caused by resistant microbial strains .

In Silico Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinities of compounds related to this compound against specific targets such as the Hepatitis C virus (HCV) NS5B polymerase. These studies suggest that certain derivatives exhibit strong binding affinities, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Synthesis Method
This compound (Target) Benzofuran + carbohydrazide Pyrrole-1-yl ~228* Not explicitly reported Likely involves hydrazine condensation
3-(4-(1H-Pyrrol-1-yl)phenyl)-5-substituted pyrazole-1-carbaldehydes (e.g., 4i) Pyrazole + carbaldehyde Phenyl, furan-2-yl ~300–350† MIC = 3.125 µg/mL (anti-TB) Reflux with hydrazine hydrate
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide Thiophene + carbohydrazide Trifluoromethyl, benzo[b]thiophene ~331‡ Not reported Unspecified (commercially available)
5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide Benzofuran + carbohydrazide Chloro, pyrrole-1-yl ~262.5§ Medicinal use (unspecified) Similar to target compound

*Calculated based on C₁₂H₉N₃O₂. †From molecular formulas in . ‡From . §Calculated for C₁₂H₈ClN₃O₂.

Key Observations:

Core Heterocycles: The benzofuran core in the target compound differs from pyrazole () or thiophene () in electronic properties. Pyrazole derivatives (e.g., 4i) exhibit confirmed anti-tubercular activity (MIC = 3.125 µg/mL) due to interactions with InhA, an enoyl-ACP reductase .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Chloro substituents () could enhance metabolic stability or alter binding kinetics compared to the parent compound.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for pyrazole-carbaldehydes (), involving hydrazine condensation. However, highlights historical inaccuracies in cyclization reactions, emphasizing the need for rigorous validation of synthetic routes .

Biological Activity

Introduction

The compound 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, also known as N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide, is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which combines a pyrrole ring with a benzofuran moiety, suggests potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Structure and Composition

The molecular formula of this compound is C18H13N3O4C_{18}H_{13}N_3O_4 with a molar mass of 335.31 g/mol. The compound features a benzofuran core linked to a pyrrole ring and a carbohydrazide functional group, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC18H13N3O4
Molar Mass335.31 g/mol
CAS Number866040-19-9

Antimicrobial Activity

Research indicates that compounds containing benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial growth through interference with cellular processes or structural integrity.

Case Study : A study evaluated the antimicrobial activity of several benzofuran derivatives, revealing that those with hydrazide functionalities exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) and inhibit cell proliferation is particularly noteworthy.

Research Findings : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity . The mechanism of action may involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways.

Mechanism of Action : Research indicates that the compound can suppress the activation of NF-κB, a key regulator in inflammatory responses, leading to decreased levels of tumor necrosis factor (TNF) and interleukins .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

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